molecular formula C3H5BrO B3055480 3-Bromopropanal CAS No. 65032-54-4

3-Bromopropanal

Cat. No.: B3055480
CAS No.: 65032-54-4
M. Wt: 136.98 g/mol
InChI Key: WGKZCFPJVPNRAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromopropanal is an organic compound with the molecular formula C3H5BrO. It is a brominated aldehyde, specifically a three-carbon chain aldehyde with a bromine atom attached to the third carbon. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromopropanal can be synthesized through several methods. One common method involves the bromination of propanal (propanal is a three-carbon aldehyde) using bromine in the presence of a catalyst. The reaction typically occurs under controlled conditions to ensure selective bromination at the third carbon.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale bromination processes. These processes often involve the use of bromine or hydrobromic acid in the presence of a suitable catalyst to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 3-Bromopropanal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3-bromopropanoic acid.

    Reduction: It can be reduced to 3-bromopropanol.

    Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used in substitution reactions.

Major Products Formed:

    Oxidation: 3-Bromopropanoic acid.

    Reduction: 3-Bromopropanol.

    Substitution: Depending on the nucleophile, products can include 3-hydroxypropanal or 3-aminopropanal.

Scientific Research Applications

3-Bromopropanal (C3H5BrO) is a brominated aldehyde with diverse applications in scientific research, organic synthesis, and medicinal chemistry. It is used as an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals. The compound's reactivity, stemming from the aldehyde and bromine moieties, allows it to form covalent bonds with nucleophiles, making it useful in different chemical reactions.

Scientific Research Applications

This compound is a versatile compound with applications spanning chemistry, biology, medicine, and industry.

Chemistry

  • This compound serves as a crucial intermediate in synthesizing diverse organic compounds, including pharmaceuticals and agrochemicals.
  • It is utilized as a reagent in synthesizing α-bromo enaminones .

Biology

  • The compound is employed in biochemical studies to probe enzyme mechanisms and metabolic pathways.
  • This compound can act as a substrate for specific enzymes, influencing metabolic processes.

Medicine

  • This compound is a building block in synthesizing potential therapeutic agents.
  • Derivatives of this compound have been explored for potential therapeutic properties in treating cancer and bacterial infections.

Industry

  • It is used in the production of specialty chemicals and as a reagent in organic synthesis.

Synthesis of this compound

This compound is synthesized through different methods, primarily via the bromination of propanal.

Synthesis MethodReagentsConditionsYield
Bromination of PropanalBromine, CatalystControlled environmentHigh
Dess-Martin Oxidation3-Bromo-1-propanol, Dess-Martin ReagentRoom temperatureVariable
PCC Oxidation3-Bromo-1-propanol, PCCRefluxLow

This compound has been utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways. Its reactivity as an aldehyde allows it to form covalent bonds with nucleophiles, facilitating various biochemical reactions. Studies indicate that it can act as a substrate for specific enzymes, influencing metabolic processes.

Enzyme Inhibition

  • Research has shown that this compound can inhibit certain enzymes involved in metabolic pathways.
  • It has been studied for its effects on aldehyde dehydrogenases and other related enzymes, demonstrating potential implications in drug metabolism and detoxification processes.

Synthesis of Bioactive Compounds

  • It serves as a building block in the synthesis of various bioactive compounds.
  • For example, derivatives of this compound have been explored for their potential therapeutic properties in treating diseases such as cancer and bacterial infections.

Case Studies

  • A study examined the complexation behavior of this compound derivatives with metal ions, revealing potential applications in coordination chemistry and catalysis.
  • Another investigation focused on the reactivity of this compound with aniline derivatives to synthesize α-bromo enaminones, showcasing its utility in organic synthesis.

Mechanism of Action

The mechanism of action of 3-Bromopropanal involves its reactivity as an aldehyde and a brominated compound. It can form covalent bonds with nucleophiles, making it useful in various chemical reactions. The bromine atom enhances its reactivity, allowing it to participate in substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used.

Comparison with Similar Compounds

    3-Chloropropanal: Similar structure but with a chlorine atom instead of bromine.

    3-Iodopropanal: Similar structure but with an iodine atom instead of bromine.

    Propanal: The parent aldehyde without any halogen substitution.

Uniqueness: 3-Bromopropanal is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro and iodo counterparts. The bromine atom makes it more reactive in nucleophilic substitution reactions and provides different steric and electronic effects compared to chlorine and iodine.

Biological Activity

3-Bromopropanal (C3H5BrO) is a brominated aldehyde notable for its diverse applications in biochemical research, organic synthesis, and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.

This compound is synthesized through various methods, primarily by the bromination of propanal. The following table summarizes key synthesis routes:

Synthesis Method Reagents Conditions Yield
Bromination of PropanalBromine, CatalystControlled environmentHigh
Dess-Martin Oxidation3-Bromo-1-propanol, Dess-Martin ReagentRoom temperatureVariable
PCC Oxidation3-Bromo-1-propanol, PCCRefluxLow

Biological Activity

Enzyme Mechanisms and Metabolic Pathways

This compound has been utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways. Its reactivity as an aldehyde allows it to form covalent bonds with nucleophiles, facilitating various biochemical reactions. Studies indicate that it can act as a substrate for specific enzymes, influencing metabolic processes.

Case Studies:

  • Enzyme Inhibition:
    • Research has shown that this compound can inhibit certain enzymes involved in metabolic pathways. For instance, it has been studied for its effects on aldehyde dehydrogenases and other related enzymes, demonstrating potential implications in drug metabolism and detoxification processes.
  • Synthesis of Bioactive Compounds:
    • It serves as a building block in the synthesis of various bioactive compounds. For example, derivatives of this compound have been explored for their potential therapeutic properties in treating diseases such as cancer and bacterial infections.

The mechanism of action of this compound primarily involves its electrophilic nature due to the presence of the bromine atom. This enhances its reactivity in nucleophilic substitution reactions. The following pathways illustrate its interactions:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or alcohols, leading to the formation of new compounds.
  • Oxidation: It can be oxidized to form 3-bromopropanoic acid, which may exhibit different biological activities.
  • Reduction: Reduction reactions yield 3-bromopropanol, another compound with distinct biological properties.

Research Findings

Recent studies have highlighted the biological implications of this compound:

  • A study published in Dalton Transactions examined the complexation behavior of this compound derivatives with metal ions, revealing potential applications in coordination chemistry and catalysis .
  • Another investigation focused on the reactivity of this compound with aniline derivatives to synthesize α-bromo enaminones, showcasing its utility in organic synthesis .

Comparative Analysis

When compared to similar compounds such as 3-chloropropanal and propanal, this compound exhibits unique reactivity due to the presence of the bromine atom. This distinction allows it to participate in more diverse chemical reactions.

Compound Structure Reactivity
This compoundC3H5BrOHigh electrophilicity
3-ChloropropanalC3H5ClOModerate electrophilicity
PropanalC3H6OLower reactivity

Properties

IUPAC Name

3-bromopropanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5BrO/c4-2-1-3-5/h3H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGKZCFPJVPNRAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60499350
Record name 3-Bromopropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60499350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65032-54-4
Record name 3-Bromopropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60499350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromopropanal
Reactant of Route 2
3-Bromopropanal
Reactant of Route 3
3-Bromopropanal
Reactant of Route 4
3-Bromopropanal
Reactant of Route 5
3-Bromopropanal
Reactant of Route 6
3-Bromopropanal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.